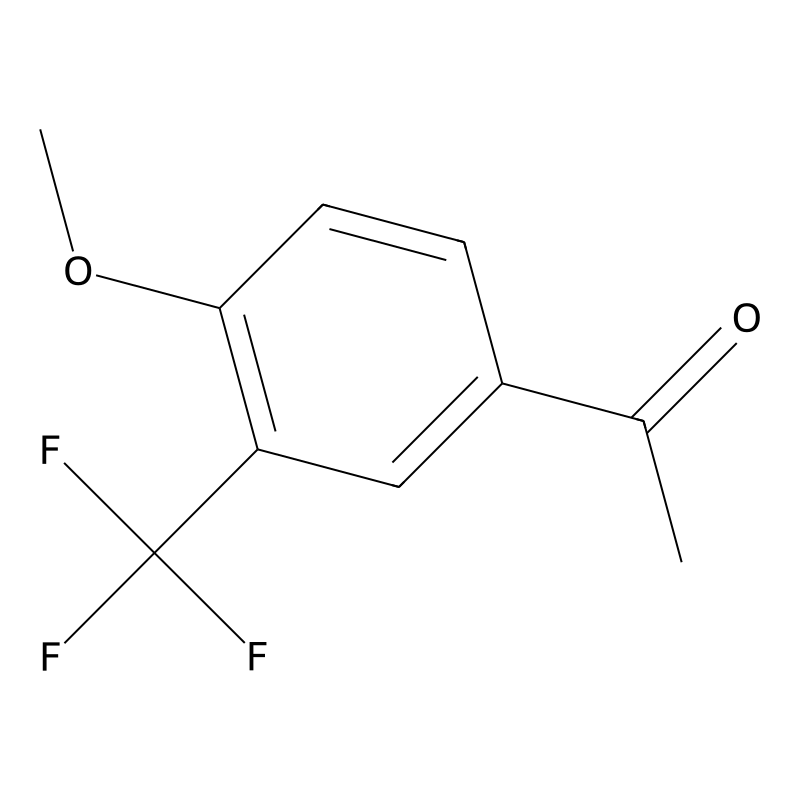

4'-Methoxy-3'-(trifluoromethyl)acetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4'-Methoxy-3'-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. Its synthesis has been reported in scientific literature, though specific details regarding the reaction pathways and procedures are limited due to potential commercial sensitivity. However, researchers have successfully characterized the compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity [].

Potential Applications:

While the specific applications of 4'-Methoxy-3'-(trifluoromethyl)acetophenone in scientific research are not extensively documented, its structural features suggest potential avenues for exploration:

- Organic synthesis: The presence of a reactive ketone group (C=O) makes the compound a potential building block for the synthesis of more complex organic molecules. The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group can influence the reactivity of the molecule, potentially leading to interesting and selective chemical transformations [].

- Medicinal chemistry: The trifluoromethyl group is a common functional group found in many pharmaceuticals due to its ability to improve the drug's metabolic stability and bioavailability. Therefore, 4'-Methoxy-3'-(trifluoromethyl)acetophenone could serve as a starting material for the development of new drug candidates, although further research is required to explore its specific biological activity [].

- Material science: Aromatic ketones like 4'-Methoxy-3'-(trifluoromethyl)acetophenone can exhibit interesting liquid crystalline properties, which are relevant for the development of advanced materials like display technologies and organic solar cells. However, dedicated research is needed to investigate the specific liquid crystalline behavior and potential applications of this compound.

4'-Methoxy-3'-(trifluoromethyl)acetophenone is a derivative of acetophenone characterized by the presence of a methoxy group and a trifluoromethyl group. Its molecular formula is C₁₀H₉F₃O₂, and it has a molecular weight of approximately 218.18 g/mol. The compound typically appears as a white to pale yellow solid with a melting point ranging from 57 to 61 °C . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and chemical reactivity.

As mentioned earlier, there is no current research available describing a specific mechanism of action for 4'-Methoxy-3'-(trifluoromethyl)acetophenone.

Due to the lack of specific research on this compound, no data is available regarding its safety profile. However, as a general guideline, aromatic ketones can exhibit some degree of toxicity and should be handled with care using appropriate personal protective equipment in a well-ventilated laboratory environment [].

- Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the ketone moiety into an alcohol.

- Electrophilic Aromatic Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, affecting the reactivity of the aromatic ring .

These reactions can be influenced by various reagents and conditions, leading to diverse products.

Several synthesis methods exist for producing 4'-Methoxy-3'-(trifluoromethyl)acetophenone:

- Nucleophilic Addition: This method involves reacting 2-methoxybenzaldehyde with a trifluoromethyl ketone in the presence of a base like potassium carbonate under reflux conditions.

- Palladium-Catalyzed Cross-Coupling: Techniques such as Suzuki-Miyaura coupling can be employed for larger-scale synthesis, enhancing yield and purity .

These methods highlight the versatility in synthesizing this compound while optimizing conditions for desired outcomes.

4'-Methoxy-3'-(trifluoromethyl)acetophenone has various applications:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways.

- Agrochemicals: Its properties may be exploited in developing pesticides or herbicides.

- Material Science: The compound's unique characteristics make it suitable for research in polymer science and materials development .

Studies on similar compounds suggest that the presence of trifluoromethyl groups enhances interaction with biological targets. These interactions may involve:

- Membrane Penetration: The lipophilicity conferred by the trifluoromethyl group allows better membrane permeability.

- Binding Affinity: The methoxy group can participate in hydrogen bonding, influencing how the compound binds to various receptors or enzymes .

Further research is necessary to elucidate specific interactions involving 4'-Methoxy-3'-(trifluoromethyl)acetophenone.

Several compounds share structural similarities with 4'-Methoxy-3'-(trifluoromethyl)acetophenone. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylacetophenone | Trifluoromethyl group only | Lacks methoxy group; different reactivity |

| 2,2,2-Trifluoroacetophenone | Trifluoromethyl group at different position | Variations in substitution patterns |

| (Trifluoromethoxy)benzene | Trifluoromethoxy instead of trifluoromethyl | Distinct properties due to differing functional groups |

These comparisons highlight how variations in substituents affect chemical behavior and potential applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant